molecular formula C12H15FO3 B567991 Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate CAS No. 1234848-20-4

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B567991
CAS No.: 1234848-20-4
M. Wt: 226.247
InChI Key: ZAGOMRAXNFCQIK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H15FO3. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, along with an ethyl ester group. It is a derivative of phenylpropanoic acid and is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 3-(3-fluoro-4-oxophenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanol.

    Substitution: Formation of 3-(3-iodo-4-hydroxyphenyl)-2-methylpropanoate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-fluoro-4-hydroxyphenyl)propanoate
  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 3-Fluoro-4-hydroxyphenylboronic acid

Uniqueness

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. The ethyl ester group also enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-16-12(15)8(2)6-9-4-5-11(14)10(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGOMRAXNFCQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742607
Record name Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234848-20-4
Record name Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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